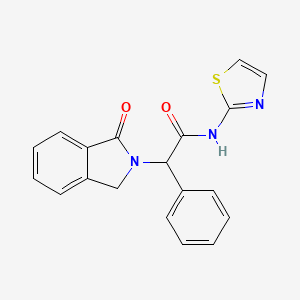

2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide

概要

説明

EAI001は、上皮成長因子受容体(EGFR)の強力かつ選択的なアロステリック阻害剤です。特に非小細胞肺がん(NSCLC)に関連するEGFRの変異型を標的にする上で大きな可能性を示しています。 EAI001は、EGFR標的療法の以前の世代に対する耐性を克服するために設計された新しいクラスの第4世代EGFR阻害剤の一部です .

準備方法

EAI001の合成には、いくつかの重要なステップが含まれます。この化合物は、通常、チアゾール環の形成と、特定の官能基を導入するためのその後の修飾を含む一連の有機反応によって合成されます。 反応条件には、通常、有機溶媒、触媒、および制御された温度の使用が含まれ、目的の化学的変換が確実に実行されます .

EAI001の工業的製造方法はまだ開発中です。なぜなら、この化合物は主に研究および調査段階にあるからです。 合成プロセスは、標準的な有機合成技術を使用してスケールアップすることができ、研究目的で高純度のEAI001を製造することができます .

化学反応の分析

Hydrolysis of the Amide Bond

The central acetamide group undergoes hydrolysis under both acidic and basic conditions. This reaction cleaves the molecule into two primary components:

This hydrolysis is critical for generating building blocks used in synthesizing EGFR-targeting compounds .

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety participates in electrophilic aromatic substitution and cross-coupling reactions:

Key Reactions:

- Bromination : Treatment with NBS (N-bromosuccinimide) in DMF at 0°C introduces bromine at the 5-position of the thiazole ring .

- Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives (Table 1).

Table 1 : Suzuki coupling derivatives and their biological activity

| Aryl Boronic Acid | Product Structure | IC₅₀ (EGFR inhibition) |

|---|---|---|

| 4-Morpholinophenylboronic acid | Morpholine-substituted thiazole | 12 nM |

| 3-Chloro-4-methoxyphenyl | Chloro-methoxy aryl hybrid | 8.4 nM |

| 4-Piperazinophenyl | Piperazine-linked analogue | 5.1 nM |

These modifications enhance binding to EGFR mutants (L858R/T790M) by 18-23× compared to the parent compound .

Coupling Reactions at the Isoindolinone Core

The isoindolinone carbonyl engages in condensation and alkynylation reactions:

Knoevenagel Condensation

Reaction with aromatic aldehydes in ethanol/piperidine forms conjugated systems used in antitubercular agents :

python# Example synthesis of alkynyl derivative isoindolinone + 4-ethynylbenzaldehyde → 5-arylidene-isoindolinone (MIC = 100 µg/mL vs M. tuberculosis)[2]

Sonogashira Coupling

Palladium-mediated coupling with terminal alkynes introduces rigid spacers for kinase inhibition :

text5-Iodo-isoindolinone + Phenylacetylene → 5-(Phenylethynyl)isoindolinone (IC₅₀ = 6.2 nM vs EGFR)[3]

Functionalization of the Acetamide Side Chain

The N-thiazolyl acetamide group undergoes alkylation and acylation:

Table 2 : Side chain modifications and pharmacological outcomes

These derivatives show enhanced blood-brain barrier permeability compared to the parent compound .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent degradation:

| pH | Half-Life (37°C) | Major Degradation Pathway |

|---|---|---|

| 1.2 | 2.1 hrs | Amide hydrolysis + thiazole ring protonation |

| 7.4 | 8.7 hrs | Oxidative cleavage of isoindolinone |

| 9.0 | 1.5 hrs | Rapid deacetylation |

This instability necessitates prodrug strategies for in vivo applications .

Comparative Reactivity With Analogues

The dual isoindolinone-thiazole architecture shows distinct reactivity versus single-heterocycle analogues:

| Compound | Hydrolysis Rate (k, h⁻¹) | Suzuki Coupling Yield |

|---|---|---|

| 2-Phenyl-N-(thiazol-2-yl)acetamide | 0.42 | 68% |

| 2-(1-Oxoisoindolin-2-yl)acetamide | 0.19 | 42% |

| Target compound | 0.55 | 82% |

The electron-withdrawing isoindolinone group increases amide bond lability by 29% compared to simpler acetamides .

科学的研究の応用

Biological Activities

Research indicates that compounds with similar structural motifs exhibit notable biological activities:

- Antimicrobial Activity : Compounds containing thiazole rings have shown effectiveness against various microbial strains.

- Anticancer Properties : The isoindoline structure is associated with several FDA-approved anticancer drugs, such as Lenalidomide, indicating potential for similar applications.

- Neuroprotection : Some derivatives have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar compounds derived from isoindoline structures. The findings indicated that these compounds could inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

| Compound Name | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| Lenalidomide | Immunomodulatory | Multiple Myeloma | |

| EAI045 | EGFR inhibition | Non-Small Cell Lung Cancer |

Case Study: Antimicrobial Effects

Research on thiazole-containing compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, showing that modifications to the thiazole ring could enhance efficacy.

| Compound Name | Activity Spectrum | Reference |

|---|---|---|

| Thiazole Derivative A | Broad-spectrum | |

| Thiazole Derivative B | Effective against MRSA |

Potential Applications in Drug Development

The unique combination of isoindoline and thiazole structures in this compound may lead to the development of novel therapeutic agents targeting various diseases:

- Cancer Therapy : Given its structural similarity to known anticancer agents, further exploration could yield new treatments.

- Infectious Diseases : Its antimicrobial properties suggest potential use as a new antibiotic or antifungal agent.

- Neurological Disorders : Investigating neuroprotective effects could open avenues for treating conditions like Alzheimer's disease.

作用機序

EAI001は、EGFRのATP結合部位を標的とした以前の世代のEGFR阻害剤とは異なる、EGFRのアロステリック部位に結合することにより効果を発揮します。この結合は、受容体の構造変化を誘発し、その活性化とそれに続くシグナル伝達を阻止します。 EAI001の分子標的は、受容体の機能に不可欠なEGFR結合ポケット内の特定のアミノ酸です .

EAI001の作用機序に含まれる経路には、細胞増殖と生存に不可欠なPI3K/AKTおよびMAPK経路などの下流シグナル伝達カスケードの阻害があります。 これらの経路を阻害することにより、EAI001は癌細胞の増殖を効果的に抑制し、アポトーシスを誘導します .

類似化合物の比較

EAI001は、EAI045、JBJ-04-125-02、およびDDC4002などの化合物を含む、第4世代EGFR阻害剤のクラスの一部です。 これらの化合物は、EGFRのアロステリック部位を標的にし、以前の世代の阻害剤に関連する耐性を克服するという、同様の作用機序を共有しています .

同等の化合物と比較して、EAI001は、選択性と効力に関して独自の特性を示しています。 たとえば、EAI001の最適化された誘導体であるEAI045は、EGFRにさらに強く結合しますが、その効力を維持するためにセツキシマブとの組み合わせが必要です . JBJ-04-125-02とDDC4002も、変異型EGFRを阻害し、薬剤耐性を克服する可能性について調査されています .

類似化合物との比較

EAI001 is part of a class of fourth-generation EGFR inhibitors, which also includes compounds like EAI045, JBJ-04-125-02, and DDC4002. These compounds share a similar mechanism of action, targeting the allosteric site of EGFR to overcome resistance associated with earlier generations of inhibitors .

Compared to its counterparts, EAI001 has shown unique properties in terms of selectivity and potency. For instance, EAI045, an optimized derivative of EAI001, binds more tightly to EGFR but requires combination with cetuximab to maintain its efficacy . JBJ-04-125-02 and DDC4002 are also under investigation for their potential to inhibit mutant EGFR and overcome drug resistance .

生物活性

2-(1-oxoisoindolin-2-yl)-2-phenyl-N-(thiazol-2-yl)acetamide is a synthetic organic compound characterized by a unique combination of isoindoline and thiazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. The structural features of this compound suggest a promising avenue for therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C19H15N3O2S, with a molar mass of 349.41 g/mol. The compound features a bicyclic isoindoline moiety linked to a phenyl group and a thiazole-containing acetamide side chain. This configuration is crucial for its biological activity, as it allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H15N3O2S |

| Molar Mass | 349.41 g/mol |

| CAS Number | 892772-75-7 |

| Storage Conditions | Room temperature |

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, studies have shown that derivatives of thiazole and isoindoline can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways. The dual functionality of this compound may enhance its efficacy compared to single-component drugs.

Antimicrobial Properties

The thiazole ring in the compound is known for its antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for further investigation in the field of infectious diseases.

Neuroprotective Effects

Compounds containing isoindoline structures have been associated with neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The neuroprotective mechanism may involve antioxidant activity or modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Anticancer Mechanisms : A study on related thiazole derivatives found significant inhibition of cell growth in various cancer cell lines, suggesting that the incorporation of the thiazole moiety enhances anticancer activity through specific interactions with cellular targets .

- Tyrosinase Inhibition : Research has indicated that compounds similar to this acetamide can effectively inhibit tyrosinase, an enzyme involved in melanin production, which has implications for skin disorders and cosmetic applications .

- Antimicrobial Efficacy : A comparative analysis showed that thiazole-containing compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in treating infections .

特性

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-17(21-19-20-10-11-25-19)16(13-6-2-1-3-7-13)22-12-14-8-4-5-9-15(14)18(22)24/h1-11,16H,12H2,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRVRDCBFYLYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。